molecular formula C21H26N2O B11121665 1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole

Cat. No.: B11121665
M. Wt: 322.4 g/mol
InChI Key: NHVPIUPNFCZEBQ-UHFFFAOYSA-N
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Description

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 3-(2-methylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the isobutyl group: This step involves the reaction of the intermediate with 2-methylpropyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)-1H-benzimidazole is unique due to its specific substitution pattern, which can impart distinct biological and chemical properties compared to other benzimidazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

1-[3-(2-methylphenoxy)propyl]-2-(2-methylpropyl)benzimidazole

InChI

InChI=1S/C21H26N2O/c1-16(2)15-21-22-18-10-5-6-11-19(18)23(21)13-8-14-24-20-12-7-4-9-17(20)3/h4-7,9-12,16H,8,13-15H2,1-3H3

InChI Key

NHVPIUPNFCZEBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CC(C)C

Origin of Product

United States

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